molecular formula C11H14O4 B2481593 2-(3,4-Dimethoxyphenyl)propanoic acid CAS No. 50463-74-6

2-(3,4-Dimethoxyphenyl)propanoic acid

Cat. No.: B2481593
CAS No.: 50463-74-6
M. Wt: 210.229
InChI Key: KWOMNGWHOBWKBP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a propanoic acid group at the 1 position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.

Result of Action

It is known to stimulate γ globin gene expression and erythropoiesis in vivo, and is used for the β hemoglobinopathies and other anemias .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dimethoxyphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate in the presence of sodium ethoxide to form an intermediate, which is then further processed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)propanoic acid can be compared with other phenylpropanoic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMNGWHOBWKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50463-74-6
Record name 2-(3,4-dimethoxyphenyl)propanoic acid
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